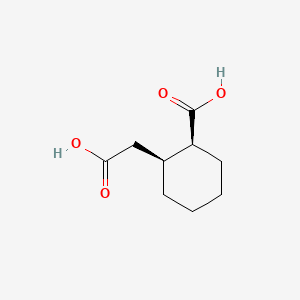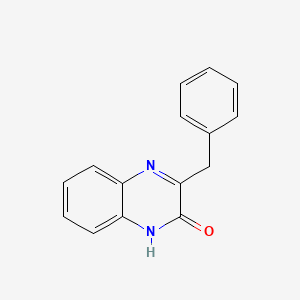
3-Penten-2-one
Overview
Description
3-Penten-2-one is an organic compound with the formula CH₃C(O)CH=CHCH₃. It exists as (E) and (Z) stereoisomers and is classified as an α,β-unsaturated ketone. This compound is a colorless volatile liquid with a fruity to pungent odor .
Mechanism of Action
Target of Action
3-Penten-2-one is an organic compound with the formula CH3C(O)CH=CHCH3 . It exists as (E) and (Z) stereoisomers . The compound is classified as an α,β-unsaturated ketone . .
Biochemical Pathways
It is known that this compound can be used for the synthesis of other compounds such as the alkaloids senepodine g and cermizine c .
Result of Action
It has been found in various plants and foods such as tomatoes, cocoa, tea, and potato chips , suggesting it may have some biological activity.
Biochemical Analysis
Biochemical Properties
3-Penten-2-one plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production and inducible nitric oxide synthase expression via heme oxygenase-1 expression in lipopolysaccharide-activated RAW264.7 macrophages . This interaction highlights its potential anti-inflammatory properties. Additionally, this compound is involved in the synthesis of alkaloids such as senepodine G and cermizine C .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit nitric oxide production in macrophages, which can influence cell signaling pathways and gene expression related to inflammation . Furthermore, its presence in certain foods suggests it may play a role in cellular metabolism and the overall metabolic profile of these foods .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits nitric oxide synthase expression, which is crucial for the production of nitric oxide, a signaling molecule involved in various physiological processes . This inhibition is mediated by the upregulation of heme oxygenase-1, an enzyme that provides cytoprotection against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that this compound can maintain its inhibitory effects on nitric oxide production over extended periods, indicating its potential for sustained anti-inflammatory applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties without significant adverse effects. At higher doses, it can cause toxicity, including respiratory and liver damage . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of acetaldehyde during abnormal metabolic stress . It interacts with enzymes such as nitric oxide synthase and heme oxygenase-1, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its solubility in water, acetone, and ether facilitates its movement across cellular membranes . The compound’s distribution is also influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Its activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles .
Preparation Methods
3-Penten-2-one can be synthesized through several methods:
Dehydrohalogenation of 3-chloropentanone: The (E) isomer is classically obtained from 3-chloropentanone by dehydrohalogenation.
Dehydration of 4-hydroxy-pentan-2-one: This method uses oxalic acid as a catalyst to dehydrate 4-hydroxy-pentan-2-one.
Industrial Production: Industrially, this compound can be produced by the condensation of acetone and acetaldehyde under basic conditions, followed by dehydration.
Chemical Reactions Analysis
3-Penten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction of this compound can yield saturated ketones or alcohols.
Substitution: It can undergo nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
3-Penten-2-one has several applications in scientific research:
Comparison with Similar Compounds
3-Penten-2-one can be compared with other similar compounds such as:
Ethylidene acetone: Another name for this compound, highlighting its structural similarity.
Methyl propenyl ketone: An isomer with a similar structure but different properties.
Methyl 1-propenyl ketone: Another isomer with distinct reactivity and applications.
This compound is unique due to its specific stereoisomers and its role as an α,β-unsaturated ketone, which makes it highly reactive in various chemical reactions.
Properties
IUPAC Name |
(E)-pent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABTWGUMFABVFG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881229 | |
| Record name | (E)-3-penten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; fruity odour becoming pungent on storage | |
| Record name | 3-Penten-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19939 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl propenyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
122.5 °C | |
| Record name | Methyl propenyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |
| Record name | 3-Penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.865 | |
| Record name | 3-Penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
39.1 [mmHg] | |
| Record name | 3-Penten-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19939 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-33-2, 3102-33-8 | |
| Record name | 3-Penten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-2-one (trans) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3-penten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PENTEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN5NGB7KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl propenyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Penten-2-one?
A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) [, , ], and Gas Chromatography-Mass Spectrometry (GC-MS) [, , ] for structural analysis and identification of this compound. UV-Vis spectroscopy is also used to study its electronic transitions and interactions [].
Q3: How does this compound react with ozone in the atmosphere?
A: The ozonolysis of this compound is a significant atmospheric process. It primarily yields butanedione and acetaldehyde []. This reaction contributes to the formation of hydroxyl radicals (OH) and impacts ozone concentrations, influencing the overall oxidative capacity of the atmosphere [, ].
Q4: What are Criegee Intermediates and how are they formed during the ozonolysis of this compound?
A: Criegee Intermediates (CIs) are highly reactive zwitterionic molecules generated during the ozonolysis of alkenes, including this compound []. The reaction proceeds through a cyclic primary ozonide, which rapidly decomposes to form a carbonyl compound and a CI [, ]. The unsaturated substituent in this compound leads to the formation of a five-carbon CI, this compound oxide [].
Q5: Does the presence of additional methyl groups influence the reactivity of unsaturated ketones with ozone?
A: Yes, increasing the degree of substitution at the carbon-carbon double bond generally increases the rate coefficient for the reaction with ozone []. This trend is observed when comparing the rate constants of this compound with its methyl-substituted analogs, 3-methyl-3-penten-2-one and 4-methyl-3-penten-2-one [].
Q6: How do OH radicals react with this compound and what are the major products?
A: The reaction of this compound with OH radicals is initiated by addition of the OH radical to the double bond, followed by reactions with oxygen and nitric oxide []. Acetoin, acetaldehyde, biacetyl, CO2, and peroxyacetyl nitrate (PAN) are the main products identified []. Notably, no significant formation of organic nitrates (RONO2) was observed in this reaction [].
Q7: Does the position of the carbonyl group within the molecule impact its reactivity towards OH radicals?
A: Yes, the position of the carbonyl group can influence the reactivity of unsaturated ketones towards OH radicals []. This is evident when comparing the rate coefficients for the reactions of OH radicals with 4-hexen-3-one, 5-hexen-2-one, and this compound [].
Q8: What is the atmospheric lifetime of this compound?
A: Based on its reaction rate with hydroxyl radicals, the estimated atmospheric lifetime of this compound is between 2 and 3 hours [].
Q9: Has this compound been identified in natural sources?
A: Yes, this compound is a volatile compound found in various fruits, including the choch fruit (Lucuma hypoglauca Standley) []. Its presence contributes to the characteristic aroma profile of these fruits.
Q10: Does this compound exhibit any biological activity?
A: Studies have shown that this compound can induce heme oxygenase-1 (HO-1) expression in RAW264.7 macrophages, potentially through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) []. This induction of HO-1 subsequently leads to the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, suggesting potential anti-inflammatory properties [].
Q11: Are there any structural features of this compound crucial for its biological activity?
A: The α,β-unsaturated carbonyl group of this compound is likely crucial for its biological activity, as similar compounds lacking either the double bond or the carbonyl group show significantly reduced activity [].
Q12: Can this compound be used as an attractant for insects?
A: Research has shown that this compound, along with 4-hydroxy-4-methyl-2-pentanone, can attract male Bactrocera invadens flies []. This finding suggests the potential use of this compound in pest control strategies targeting this invasive fruit fly species.
Q13: What are some common synthetic routes for producing this compound?
A: this compound can be synthesized through various methods, including the formic acid rearrangement of specific alkynols [] and a base-catalyzed olefin isomerization of its corresponding β,γ-unsaturated ketone [].
Q14: How do amines react with this compound?
A: Amines can react with this compound through nucleophilic addition reactions. For example, 4-amino-3-penten-2-one derivatives can be synthesized through the reaction of amines with 1,1,1-trichloro-4-methoxy-3-penten-2-one, involving an addition-elimination mechanism [].
Q15: How can this compound be used in the synthesis of heterocyclic compounds?
A: this compound can serve as a valuable building block in the synthesis of various heterocyclic compounds. For instance, its reaction with diazonium salts can yield substituted pyrazoles [, ]. Additionally, enamino ketones derived from this compound can react with aryl isocyanates to form pyridine derivatives [, ].
Q16: How is computational chemistry used to study the reactions of this compound?
A: Density functional theory (DFT) calculations are frequently employed to elucidate the reaction mechanisms, predict reaction products, and determine thermodynamic parameters for reactions involving this compound, particularly in atmospheric chemistry studies [, , ]. These calculations provide valuable insights into the reactivity and fate of this compound in the environment.
Q17: How does the stability of this compound affect its potential applications?
A: While this compound itself can be susceptible to oxidation and polymerization, its thioacetate derivative exhibits greater stability []. This stability makes the thioacetate a potentially viable precursor for the controlled release of this compound through enzymatic hydrolysis, particularly in food flavoring applications [].
Q18: Can ohmic heating be used to preserve volatile compounds, including this compound, in beverages like coconut water?
A: Yes, ohmic heating has shown promising results in preserving volatile compounds, including this compound, in coconut water while ensuring its commercial safety []. The rapid and uniform heating characteristic of this technology minimizes thermal degradation and preserves the overall flavor profile of the beverage [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




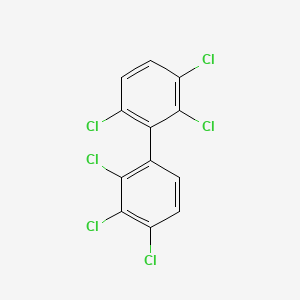
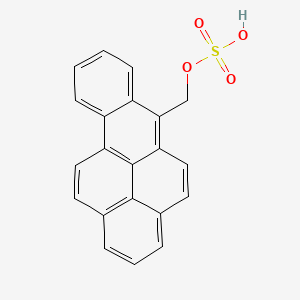

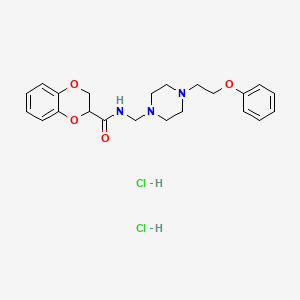
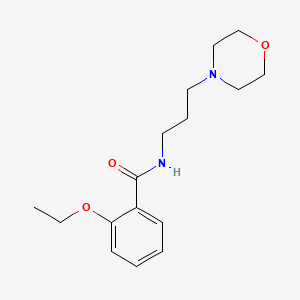

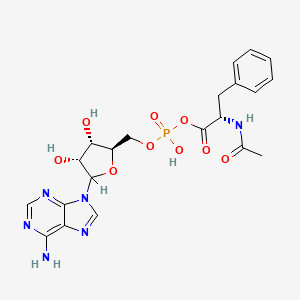
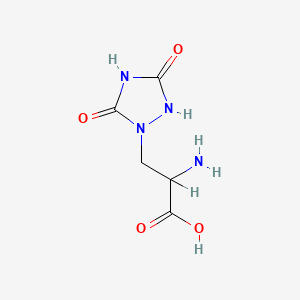

![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
